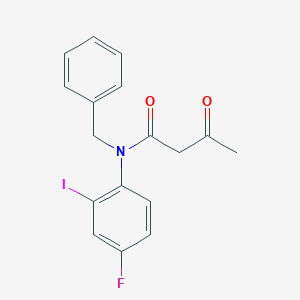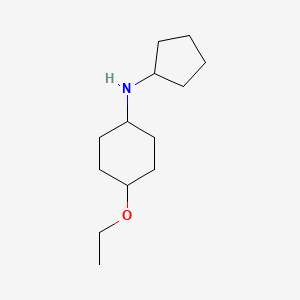
1-(5,6-Dimethoxy-7-nitro-1-benzothiophen-2-YL)nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dimethoxy-7-nitro-1-benzothiophen-2-YL)nonan-1-one is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core substituted with methoxy, nitro, and nonanone groups
Preparation Methods
The synthesis of 1-(5,6-Dimethoxy-7-nitro-1-benzothiophen-2-YL)nonan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-5,6-dimethoxybenzene and thiophene-2-carboxylic acid.
Alkylation: The nonanone side chain is introduced via an alkylation reaction using a suitable alkyl halide, such as 1-bromononane, in the presence of a strong base like potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5,6-Dimethoxy-7-nitro-1-benzothiophen-2-YL)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5,6-Dimethoxy-7-nitro-1-benzothiophen-2-YL)nonan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethoxy-7-nitro-1-benzothiophen-2-YL)nonan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes. The benzothiophene core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(5,6-Dimethoxy-7-nitro-1-benzothiophen-2-YL)nonan-1-one can be compared with other benzothiophene derivatives, such as:
5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid: This compound lacks the nitro and nonanone groups, resulting in different chemical and biological properties.
5,7-Dimethoxy-1-benzopyran-2-one: This compound has a benzopyran core instead of a benzothiophene core, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable compound for various research applications.
Properties
CAS No. |
921197-42-4 |
|---|---|
Molecular Formula |
C19H25NO5S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(5,6-dimethoxy-7-nitro-1-benzothiophen-2-yl)nonan-1-one |
InChI |
InChI=1S/C19H25NO5S/c1-4-5-6-7-8-9-10-14(21)16-12-13-11-15(24-2)18(25-3)17(20(22)23)19(13)26-16/h11-12H,4-10H2,1-3H3 |
InChI Key |
YEFJBONMBVRHBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC2=CC(=C(C(=C2S1)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)




![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)
![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)

![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)
![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)
